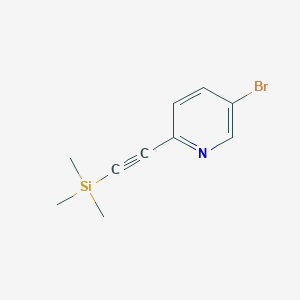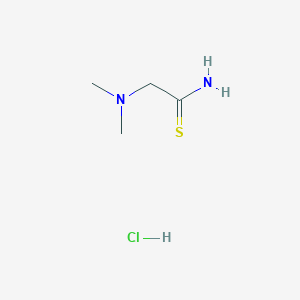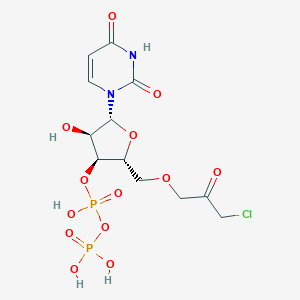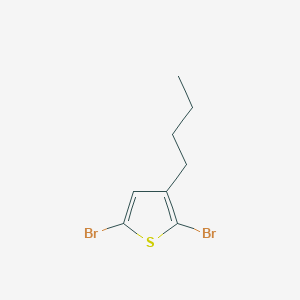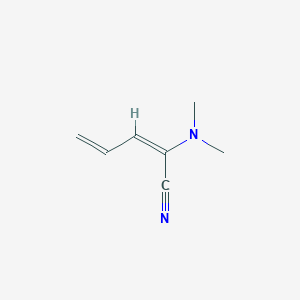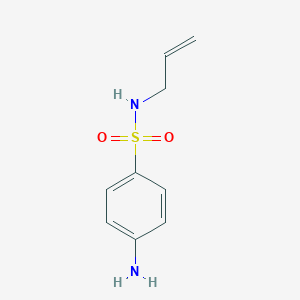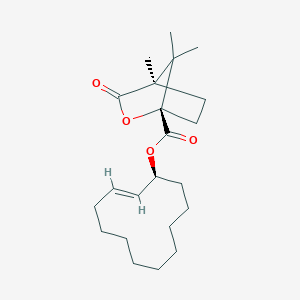
2-Cyclododecenyl camphanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclododecenyl camphanate, also known as CYCLO, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. It belongs to the camphor family and has a unique structure that makes it an attractive candidate for various applications.
Wirkmechanismus
The exact mechanism of action of 2-Cyclododecenyl camphanate is not fully understood, but it is believed to act by inhibiting various enzymes and cellular processes. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of various microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-Cyclododecenyl camphanate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. It has also been shown to have analgesic effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Cyclododecenyl camphanate in lab experiments is its unique structure, which makes it a versatile compound for various applications. It is also relatively easy to synthesize and purify, making it a cost-effective choice for research. However, one of the limitations of using 2-Cyclododecenyl camphanate is its potential toxicity, which needs to be carefully evaluated in any experiments involving its use.
Zukünftige Richtungen
There are several future directions for research involving 2-Cyclododecenyl camphanate. One potential area of research is the development of new drugs and therapies based on its various biochemical and physiological effects. Another area of research is the synthesis of new organic compounds using 2-Cyclododecenyl camphanate as a chiral auxiliary. Additionally, further research is needed to fully understand the mechanism of action of 2-Cyclododecenyl camphanate and its potential toxicity.
In conclusion, 2-Cyclododecenyl camphanate is a synthetic compound that has various applications in scientific research. Its unique structure, biochemical and physiological effects, and potential for drug development make it an attractive candidate for further research. However, its potential toxicity needs to be carefully evaluated in any experiments involving its use.
Synthesemethoden
The synthesis of 2-Cyclododecenyl camphanate involves the reaction of cyclododecene and camphor in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-Cyclododecenyl camphanate has been extensively used in scientific research for its various applications. It has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties, making it a potential candidate for the development of new drugs and therapies. It has also been used in the synthesis of various organic compounds and as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
120450-70-6 |
|---|---|
Produktname |
2-Cyclododecenyl camphanate |
Molekularformel |
C23H38O2 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
[(1S,2E)-cyclododec-2-en-1-yl] (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C22H34O4/c1-20(2)21(3)15-16-22(20,26-18(21)23)19(24)25-17-13-11-9-7-5-4-6-8-10-12-14-17/h11,13,17H,4-10,12,14-16H2,1-3H3/b13-11+/t17-,21+,22-/m1/s1 |
InChI-Schlüssel |
XRTQJRZAEFORQH-UHFFFAOYSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)O[C@H]\3CCCCCCCCC/C=C3 |
SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC3CCCCCCCCCC=C3)C)C |
Kanonische SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC3CCCCCCCCCC=C3)C)C |
Synonyme |
2-cyclododecenyl camphanate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






